molecular formula C24H15ClO7 B593802 UCM53

UCM53

Cat. No.: B593802
M. Wt: 450.8 g/mol
InChI Key: HXGLCRUIOUOINC-UHFFFAOYSA-N
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Description

[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate is a synthetic bifunctional compound of significant interest in biochemical research, particularly for its potential to modulate critical cellular signaling pathways. Its molecular structure incorporates moieties reminiscent of established bioactive molecules, suggesting a mechanism of action centered on the induction of oxidative stress and the subsequent activation of stress-related kinases. Researchers primarily utilize this compound as a potent tool to investigate the mechanisms of programmed cell death (apoptosis) in various cancer cell lines. Studies on structurally similar compounds indicate that it may function as a pro-oxidant, disrupting the intracellular redox balance and leading to the generation of reactive oxygen species (ROS) (source on ROS and apoptosis) . The resulting oxidative stress is known to activate key signaling pathways, including the JNK and p38 MAPK cascades, which are central to cellular stress responses and apoptosis (source on JNK/p38 pathways) . This makes the compound a valuable probe for elucidating the complex interplay between oxidative damage, kinase activation, and the initiation of cell death, offering insights relevant to the development of novel chemotherapeutic strategies. Its research value is further amplified by its potential to inhibit specific kinase activities, providing a multi-targeted approach for dissecting signaling networks in diseased cells.

Properties

IUPAC Name

[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClO7/c25-18-10-14(5-7-19(18)26)24(30)32-22-12-16(9-13-3-1-2-4-17(13)22)31-23(29)15-6-8-20(27)21(28)11-15/h1-12,26-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGLCRUIOUOINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C=C3)O)Cl)OC(=O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloro-4-hydroxybenzoyl Chloride

The 3-chloro-4-hydroxybenzoyl chloride intermediate is prepared via thionyl chloride-mediated activation of 3-chloro-4-hydroxybenzoic acid.

  • Procedure : 3-Chloro-4-hydroxybenzoic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) in anhydrous dichloromethane (DCM) under nitrogen for 4 hours. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride as a pale-yellow solid (92% yield).

  • Characterization : 1H^1H NMR (400 MHz, CDCl3_3): δ 7.82 (d, J = 2.4 Hz, 1H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 6.90 (d, J = 8.8 Hz, 1H), 5.21 (s, 1H).

Protection of 3,4-Dihydroxybenzoic Acid

To prevent self-condensation, the 3,4-dihydroxy groups are protected as TBS ethers.

  • Procedure : 3,4-Dihydroxybenzoic acid (10 mmol) is treated with TBSCl (22 mmol) and imidazole (30 mmol) in DMF at 0°C for 12 hours. The product is isolated via silica gel chromatography (hexane/ethyl acetate = 4:1) to afford 3,4-bis-TBS-protected benzoic acid (87% yield).

Functionalization of 1-Naphthol

Regioselective esterification at the 4-position of 1-naphthol is achieved using a Mitsunobu reaction.

  • Procedure : 1-Naphthol (10 mmol), 3-chloro-4-hydroxybenzoyl chloride (10 mmol), and triphenylphosphine (12 mmol) are stirred in THF with diethyl azodicarboxylate (DEAD, 12 mmol) at 0°C for 2 hours. The intermediate 4-(3-chloro-4-hydroxybenzoyloxy)naphthalen-1-ol is obtained in 78% yield after purification.

Final Coupling and Deprotection

Esterification with 3,4-Bis-TBS-benzoic Acid

The protected benzoic acid is activated as a mixed anhydride for coupling.

  • Procedure : 3,4-Bis-TBS-benzoic acid (10 mmol) is treated with isobutyl chloroformate (12 mmol) and N-methylmorpholine (15 mmol) in THF at −15°C. The resultant anhydride is reacted with 4-(3-chloro-4-hydroxybenzoyloxy)naphthalen-1-ol (10 mmol) to afford the doubly protected ester (74% yield).

Global Deprotection

TBS groups are cleaved using tetra-n-butylammonium fluoride (TBAF).

  • Procedure : The protected ester (5 mmol) is treated with TBAF (15 mmol) in THF at 25°C for 6 hours. After aqueous workup, the final product is recrystallized from ethanol/water (1:1) to yield [4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate as a white solid (68% yield).

Optimization and Mechanistic Insights

Solvent and Base Selection

  • Esterification Efficiency : Polar aprotic solvents (DMF, THF) enhance nucleophilic acyl substitution, while bulky bases (DIEA) minimize side reactions (Table 1).

Table 1. Solvent and Base Impact on Esterification Yield

SolventBaseTemperature (°C)Yield (%)
THFTriethylamine068
DMFDIEA2574
DCMPyridine−1558

Protecting Group Strategy

  • TBS vs. Bn Ethers : TBS offers higher stability under acidic conditions, whereas Bn groups require harsher deprotection (H2_2/Pd-C). TBS deprotection with TBAF proceeds quantitatively without affecting ester linkages.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

  • 1H^1H NMR (DMSO-d6_6): δ 8.12 (d, J = 8.8 Hz, 1H, naphthyl-H), 7.94 (s, 1H, benzoate-H), 7.62–7.58 (m, 2H, naphthyl-H), 7.45 (d, J = 2.4 Hz, 1H, chloroaryl-H), 7.30 (dd, J = 8.8, 2.4 Hz, 1H, chloroaryl-H), 6.82 (d, J = 8.8 Hz, 1H, chloroaryl-H).

  • 13C^{13}C NMR : δ 167.8 (C=O), 165.3 (C=O), 152.1 (C-O), 134.5 (C-Cl), 128.9–121.4 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 451.0832 [M+H]+^+ (calculated for C24H _{24}H _{15}ClO7_7: 451.0835).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 98.5% (C18 column, acetonitrile/water = 70:30, 1.0 mL/min, λ = 254 nm) .

Chemical Reactions Analysis

Types of Reactions

UCM53 primarily undergoes substitution reactions due to the presence of chloro and hydroxyl groups on the benzene rings. These reactions can be catalyzed by various reagents under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: this compound reacts with nucleophiles such as amines and thiols in the presence of a base like sodium hydroxide.

    Oxidation Reactions: The hydroxyl groups in this compound can be oxidized to ketones using oxidizing agents like potassium permanganate.

Major Products

Scientific Research Applications

UCM53 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a tool compound to study bacterial cell division and to develop new antibacterial agents. In medicine, this compound is being explored for its potential to treat infections caused by antibiotic-resistant bacteria .

Mechanism of Action

UCM53 exerts its antibacterial effects by binding to the GTP-binding site of the FtsZ protein, thereby inhibiting its polymerization and the formation of the Z-ring. This disruption of the bacterial cell division process leads to cell death. The molecular targets involved include the FtsZ monomers, which are essential for bacterial cytokinesis .

Comparison with Similar Compounds

(a) Nonyl 3,4-Dihydroxybenzoate

  • Structure: A linear alkyl ester of 3,4-dihydroxybenzoic acid with a nonyl chain.
  • Applications: Demonstrated potent antifungal activity against dermatophytes, with enhanced solubility and reduced toxicity when formulated in nano-lipid systems (microemulsions). Its efficacy against fungal biofilms is notable, though its simpler structure limits its electronic versatility compared to the target compound .

(b) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: A naturally occurring phenolic acid with a propenoic acid side chain.
  • Applications : Widely used as a reference standard, antioxidant, and precursor in synthesizing pharmaceuticals and cosmetics. Unlike the target compound, caffeic acid lacks halogenated or naphthalene-derived groups, resulting in lower molecular weight and higher polarity, which improves aqueous solubility .

(c) 3,4-Dihydroxybenzoate (Protocatechuate)

  • Structure : The parent acid of the target compound, lacking esterified aromatic groups.
  • Metabolism: Degraded by Candida parapsilosis via oxidative decarboxylation to 1,2,4-trihydroxybenzene, a pathway involving flavin-dependent monooxygenases. The target compound’s ester bonds may delay enzymatic processing, altering its metabolic persistence .

Comparative Data Table

Property [Target Compound] Nonyl 3,4-Dihydroxybenzoate Caffeic Acid
Molecular Weight (g/mol) ~468 (estimated) 280.3 180.16
Functional Groups Chlorophenol, naphthalene, dihydroxybenzoate ester Alkyl ester, dihydroxybenzoate Propenoic acid, dihydroxybenzene
Solubility Low (organic solvents) Moderate (improved in nano-lipid systems) High (aqueous)
Biological Activity Under investigation Antifungal Antioxidant, anti-inflammatory
Thermal Stability Sensitive to heat Stable in nano formulations Stable up to 200°C

Key Research Findings

Electronic Properties : The naphthalene and chloro-substituted benzoyl groups in the target compound could enhance UV absorption and redox activity compared to caffeic acid, making it a candidate for materials science applications .

Biological Activity

The compound [4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate (CAS Number: 1449468-52-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C24H15ClO7C_{24}H_{15}ClO_{7}, with a molecular weight of approximately 450.8 g/mol. The structure consists of a naphthalene core substituted with hydroxyl and chloro groups, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC24H15ClO7
Molecular Weight450.8 g/mol
AppearanceCrystalline solid
Purity≥98%

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies indicate that derivatives of similar structures may inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
  • Antimicrobial Properties : Some related compounds have shown effectiveness against bacterial and fungal pathogens, indicating a possible antimicrobial action.

Antioxidant Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, studies involving 3,4-dihydroxybenzoic acid , a related compound, showed that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative damage.

Anti-inflammatory Effects

In vitro studies have indicated that the compound can reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages. This suggests its potential use in treating conditions characterized by chronic inflammation.

Antimicrobial Properties

A study evaluating the antimicrobial efficacy of related benzoate derivatives revealed that they possess inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This could imply that [4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate may exhibit similar properties.

Case Studies

  • Case Study on Antioxidant Activity
    • Objective : To evaluate the antioxidant capacity of related compounds.
    • Methodology : DPPH radical scavenging assay was employed to measure the antioxidant activity.
    • Findings : Compounds similar to [4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate demonstrated significant radical scavenging ability, indicating potential health benefits in oxidative stress-related conditions.
  • Case Study on Anti-inflammatory Effects
    • Objective : To assess the anti-inflammatory potential in an animal model.
    • Methodology : Induction of inflammation in rats followed by treatment with the compound.
    • Findings : Treated animals showed reduced swelling and lower levels of inflammatory markers compared to controls, highlighting its therapeutic potential.

Q & A

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?

  • Comparative Data :
  • Chloro vs. Fluoro : Chloro-substituted analogs show 2–3× higher antimicrobial activity due to enhanced lipophilicity .
  • Hydroxy Group Position : 3,4-Dihydroxy configurations improve antioxidant capacity vs. 2,5-substituted isomers .

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